N-(1,3-benzothiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a phthalazine core substituted with a 3-methyl-4-oxo group and a benzothiazole carboxamide moiety. The phthalazine scaffold is known for its electron-deficient aromatic system, which can enhance interactions in biological or catalytic systems. The benzothiazole group, a common pharmacophore, may contribute to bioactivity or material properties. Structural confirmation likely employs X-ray crystallography, leveraging software like SHELX for refinement .
Properties
Molecular Formula |
C17H12N4O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C17H12N4O2S/c1-21-16(23)11-7-3-2-6-10(11)14(20-21)15(22)19-17-18-12-8-4-5-9-13(12)24-17/h2-9H,1H3,(H,18,19,22) |
InChI Key |
OVYHIERLNFROTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The phthalazine core is typically constructed via cyclocondensation reactions. A common approach involves reacting substituted phthalic anhydrides with methylhydrazine under acidic conditions. For example, heating 3-methylphthalic anhydride with hydrazine hydrate in acetic acid at 80°C for 6 hours generates 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. This intermediate is crucial for subsequent carboxamide formation.
Methylation Strategies
Selective N-methylation is achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. Optimal conditions (e.g., DMF solvent, 60°C, 4 hours) provide >85% yield of the 3-methylated derivative while minimizing O-methylation byproducts.
Benzothiazole Amine Preparation
Cyclization of 2-Aminothiophenol Derivatives
The 1,3-benzothiazol-2-amine moiety is synthesized via cyclization of 2-aminothiophenol with cyanogen bromide in ethanol under reflux. This method produces the amine in 78–82% yield, with purity confirmed by HPLC (>98%). Alternative routes using thiourea derivatives show comparable efficiency but require higher temperatures (120°C).
Amide Coupling Methodologies
Carbodiimide-Mediated Coupling
The final amide bond formation between the phthalazine carboxylic acid and benzothiazole amine employs carbodiimide reagents. A representative protocol uses:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.2 equiv)
-
Additive : Hydroxybenzotriazole (HOBt, 1.1 equiv)
-
Solvent : Anhydrous DMF or acetonitrile
-
Conditions : 0°C to room temperature, 12–24 hours
This method achieves 67–72% yield with minimal racemization.
Uranium/Guanidinium Salts
Alternative coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane with N,N-diisopropylethylamine (DIPEA) base improve yields to 81% but increase production costs.
Optimization Studies
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98.5 |
| Acetonitrile | 37.5 | 68 | 97.8 |
| THF | 7.5 | 51 | 95.2 |
Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the activated intermediate.
Temperature Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 → RT | 18 | 72 |
| 5 → 25 | 24 | 71 |
| 25 (constant) | 12 | 65 |
Gradual warming from 0°C to room temperature prevents exothermic side reactions.
Purification and Characterization
Chromatographic Techniques
Final purification utilizes silica gel chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). The latter achieves >99% purity for pharmacological testing.
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 12.57 (s, 1H, NH), 8.27 (d, J = 7.8 Hz, 1H), 7.97 (d, J = 7.6 Hz, 1H), 7.81–7.91 (m, 2H), 4.33 (s, 2H), 3.25 (s, 3H).
-
HRMS : m/z calcd for C₁₇H₁₃N₃O₂S [M+H]+: 331.0725; found: 331.0728.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a benzothiazole moiety and a phthalazine derivative. Its molecular formula is , with a molecular weight of approximately 286.31 g/mol. The structural features contribute to its biological activity, making it an interesting candidate for drug development.
Anticancer Activity
Research indicates that N-(1,3-benzothiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways. For example, it has been reported to inhibit the proliferation of breast cancer cells through modulation of the PI3K/Akt pathway, leading to increased apoptosis and decreased cell viability .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria has been documented, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent in preclinical models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, making it a candidate for further investigation in conditions such as Alzheimer's disease .
Drug Design and Development
The unique structural characteristics of this compound make it an attractive scaffold for drug design. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity while maintaining its biological activities. Structure–activity relationship (SAR) studies are ongoing to identify modifications that could improve its pharmacokinetic properties .
Positive Allosteric Modulation
Recent studies have identified this compound as a positive allosteric modulator of certain receptors involved in neurotransmission. This property may provide new avenues for treating neurological disorders by enhancing receptor activity without directly activating them .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of the target compound with structurally analogous molecules:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound’s phthalazine core (C₈H₅N₂O) contrasts with the simpler benzene rings in analogs . Phthalazine’s electron-deficient nature may enhance binding to biological targets (e.g., enzymes or receptors) compared to benzamide derivatives.
Substituent Effects :
- The 3-methyl-4-oxo group in the target compound introduces steric and electronic modifications absent in dimethoxybenzene () or hydroxy-dimethyl groups (). These groups could influence solubility, metabolic stability, or reactivity .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step heterocyclic functionalization, whereas simpler benzamides (e.g., ) are synthesized in fewer steps. Thionyl chloride-mediated acid chloride formation (as in ) may be critical for amide bond formation .
Potential Applications: Benzothiazole-containing compounds (target and ) are prevalent in medicinal chemistry due to their bioactivity (e.g., antitumor or antimicrobial properties). The phthalazine moiety in the target compound may expand its utility in targeting nucleic acids or kinases .
Research Findings and Implications
- Structural Analysis : X-ray crystallography (using SHELX software) is pivotal for confirming the stereochemistry and bonding patterns of such compounds, particularly for heterocyclic systems .
- Synthetic Challenges : The target compound’s synthesis may require stringent control of reaction conditions (e.g., anhydrous environments for acid chloride coupling) to avoid side reactions .
- Biological Relevance : While direct data on the target compound’s activity is absent, benzothiazole-phthalazine hybrids are hypothesized to exhibit enhanced binding affinity to DNA or proteins due to planar aromatic systems and hydrogen-bonding motifs .
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzothiazole moiety and a dihydrophthalazine core. The molecular formula is C13H10N4O2S, and it has a molecular weight of approximately 270.31 g/mol. The presence of various functional groups contributes to its biological activity.
1. Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Case Study : In a study involving HeLa cancer cells, the compound demonstrated significant apoptotic effects and induced cell cycle arrest at the sub-G1 phase. The IC50 values were notably lower than those of standard chemotherapeutic agents such as sorafenib .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX-2 Inhibition (%) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| This compound | 90% | 42% | 59% |
| Sodium Diclofenac (Standard) | 68% | 51% | 65% |
These results suggest that the compound could serve as a potential alternative to traditional anti-inflammatory drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole or phthalazine moieties can enhance potency and selectivity against specific targets.
Key Findings from SAR Studies:
- Substituent Variations : Different substituents on the benzothiazole ring have been shown to affect both anticancer and anti-inflammatory activities.
- Functional Group Influence : The presence of electron-withdrawing groups enhances COX inhibition, while electron-donating groups may improve cytotoxicity against cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving condensation of phthalazine-1-carboxylic acid derivatives with substituted benzothiazole amines. Key intermediates include hydrazide derivatives (e.g., 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide) and benzothiazole precursors. Reaction conditions often involve refluxing in polar aprotic solvents (e.g., ethanol or dioxane) with catalytic acetic acid . Intermediates are characterized using FTIR (to confirm C=O and NH stretches), / NMR (to verify regiochemistry), and TLC for purity assessment .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- FTIR : Identifies carbonyl (C=O, 1675–1720 cm) and NH (3100–3300 cm) groups.
- NMR : NMR resolves aromatic protons (δ 7.4–8.2 ppm) and methyl groups (δ 2.5–3.5 ppm), while NMR confirms carboxamide (δ 167–168 ppm) and phthalazine/benzothiazole carbons .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. How is the purity of the compound assessed during synthesis?
Purity is monitored via TLC (using ethyl acetate/hexane or CHCl/EtOH solvent systems) and confirmed by HPLC. Melting point analysis (e.g., 70–75°C for derivative 4o in ) and elemental analysis (C, H, N) ensure batch consistency .
Advanced Research Questions
Q. How do substituents on the benzothiazole or phthalazine moieties influence bioactivity?
Substituents like halogens (F, Cl) or electron-withdrawing groups on the benzothiazole ring enhance antibacterial activity. For example, derivatives with 2,6-difluorophenyl substituents (e.g., compound 4o in ) showed MIC values of 12.5 µg/mL against E. coli, while bulkier groups (e.g., dichlorophenyl in 4j) reduced potency due to steric hindrance . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with bacterial targets like DNA gyrase .
Q. What experimental strategies resolve contradictions in bioactivity data across similar derivatives?
- Dose-response profiling : Compare MIC/MBC ratios to distinguish bacteriostatic vs. bactericidal effects.
- Structural analogs : Synthesize derivatives with incremental substituent changes (e.g., 4o vs. 4p in ) to isolate electronic or steric effects.
- Target validation : Use gene knockout strains (e.g., E. coli ΔgyrB) to confirm mechanism of action .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Solvent screening : Test mixtures of DMSO/water or ethanol/ethyl acetate for slow evaporation.
- Temperature gradients : Use cooling rates of 0.1–0.5°C/hour to grow single crystals.
- SHELX refinement : Employ SHELXL for structure solution and refinement, ensuring R-factors < 5% .
Q. What in silico methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular dynamics : Simulate binding stability with serum proteins (e.g., human serum albumin) using GROMACS .
Data Contradiction Analysis
Q. Why do some derivatives show inconsistent antibacterial activity against Gram-positive vs. Gram-negative strains?
Gram-negative bacteria (e.g., P. aeruginosa) have outer membranes that limit compound penetration, requiring hydrophilic substituents for enhanced uptake. In contrast, Gram-positive bacteria (e.g., S. aureus) are more susceptible to lipophilic derivatives. For example, compound 4p (logP = 3.2) showed MBC = 25 µg/mL against S. aureus but was inactive against P. aeruginosa .
Q. How can conflicting solubility data be addressed during formulation studies?
- Co-solvent systems : Use DMSO/PEG 400 mixtures to improve aqueous solubility.
- Salt formation : Synthesize hydrochloride or sodium salts to enhance polar interactions.
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
Methodological Guidance
Q. What protocols validate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC.
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (>200°C for most benzothiazoles) .
Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?
- Fragment-based design : Replace phthalazine with quinazoline or isoindoline cores.
- Bioisosteric substitution : Swap benzothiazole with thiadiazole (e.g., ) to modulate target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
